molecular formula C18H16ClFN4O B11930668 4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride

Cat. No.: B11930668
M. Wt: 358.8 g/mol
InChI Key: CLDJMFXSCFWXDI-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional substituents such as a fluorophenyl group and a methyl group. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoester or a β-diketone.

    Fusion of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are fused together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The fluorophenyl and methyl groups are introduced through substitution reactions, using reagents such as fluorobenzene and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents such as halogens, alkyl, or aryl groups are introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS), alkylation using alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the fluorophenyl and methyl substituents.

    4-(3-(4-chlorophenyl)-1-methylpyrazol-4-yl)-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClFN4O

Molecular Weight

358.8 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride

InChI

InChI=1S/C18H15FN4O.ClH/c1-22-10-15-16(18(22)24)13(7-8-20-15)14-9-23(2)21-17(14)11-3-5-12(19)6-4-11;/h3-9H,10H2,1-2H3;1H

InChI Key

CLDJMFXSCFWXDI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=NC=CC(=C2C1=O)C3=CN(N=C3C4=CC=C(C=C4)F)C.Cl

Origin of Product

United States

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